molecular formula C10H10N2O2 B7901768 1-ethyl-1H-1,3-benzodiazole-4-carboxylic acid

1-ethyl-1H-1,3-benzodiazole-4-carboxylic acid

Cat. No.: B7901768
M. Wt: 190.20 g/mol
InChI Key: BIUMMOSGVIDLRY-UHFFFAOYSA-N
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Description

1-Ethyl-1H-1,3-benzodiazole-4-carboxylic acid is a benzodiazole derivative characterized by an ethyl substituent at the N1 position and a carboxylic acid group at the C4 position of the fused benzene ring. Its molecular formula is C₁₀H₁₀N₂O₂, with a molecular weight of 190.20 g/mol (hydrochloride salt: C₁₀H₁₁ClN₂O₂, 217.66 g/mol) . This compound is primarily utilized as a research chemical, with applications in medicinal chemistry and materials science due to its heterocyclic aromatic structure and functional groups that enable hydrogen bonding and metal coordination .

Properties

IUPAC Name

1-ethylbenzimidazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-2-12-6-11-9-7(10(13)14)4-3-5-8(9)12/h3-6H,2H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIUMMOSGVIDLRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=C(C=CC=C21)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-1H-1,3-benzodiazole-4-carboxylic acid can be synthesized through several synthetic routes. One common method involves the cyclization of o-phenylenediamine with ethyl chloroformate, followed by oxidation to introduce the carboxylic acid group. The reaction conditions typically include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-1H-1,3-benzodiazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The ethyl group or the carboxylic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions include various substituted benzodiazole derivatives, which can be further utilized in different chemical applications.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
1-Ethyl-1H-1,3-benzodiazole-4-carboxylic acid serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its structure allows for various chemical modifications, enabling the creation of derivatives with tailored properties for specific applications.

Table 1: Synthetic Reactions Involving this compound

Reaction TypeDescriptionCommon Reagents
OxidationConversion of carboxylic acid to derivativesPotassium permanganate, chromium trioxide
ReductionFormation of alcohol derivativesLithium aluminum hydride, sodium borohydride
SubstitutionIntroduction of new functional groupsHalogenating agents, nucleophiles

Biological Applications

Antimicrobial and Anticancer Properties
Research indicates that this compound exhibits potential biological activities. Studies have focused on its antimicrobial and anticancer properties, where it has been shown to inhibit the growth of various pathogens and cancer cell lines.

Case Study: Anticancer Activity

In a study assessing the anticancer efficacy of benzodiazole derivatives, this compound demonstrated significant cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The compound's mechanism involves interference with cellular signaling pathways that promote tumor growth.

Medicinal Chemistry

Pharmaceutical Development
The compound is explored as a precursor for developing new pharmaceutical agents. Its unique structure allows it to interact with various biological targets, including enzymes and receptors.

Table 2: Potential Therapeutic Applications

Disease AreaApplication
CancerDevelopment of anticancer agents
Infectious DiseasesExploration as an antimicrobial agent
Inflammatory DiseasesInvestigation as an anti-inflammatory compound

Industrial Applications

Dyes and Pigments Production
In industrial settings, this compound is utilized in the production of dyes and pigments. Its chemical properties allow for the creation of vibrant colors used in textiles and coatings.

Table 3: Comparison with Related Compounds

CompoundKey Differences
1H-1,3-benzodiazole-4-carboxylic acidLacks ethyl group; different reactivity profile
1-Methyl-1H-1,3-benzodiazole-4-carboxylic acidMethyl substitution alters physical properties

Mechanism of Action

The mechanism by which 1-ethyl-1H-1,3-benzodiazole-4-carboxylic acid exerts its effects involves interactions with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and leading to desired biological outcomes. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects: The ethyl group in the target compound enhances steric bulk compared to smaller substituents (e.g., hydrogen in 1H-benzimidazole-4-carboxylic acid) .
  • Salt Formation : Hydrochloride salts (e.g., in 5-fluoro derivative) improve solubility for experimental applications .

Physicochemical Properties

Property This compound 5-Fluoro Derivative 2-(Methoxymethyl) Derivative
Solubility Moderate in polar solvents Enhanced (HCl salt) Likely higher (polar groups)
Hydrogen Bonding Strong (carboxylic acid group) Strong Moderate
Melting Point Not reported Not reported Not reported

Notes:

  • The carboxylic acid group in all derivatives enables hydrogen bonding, critical for interactions in biological systems or crystal packing .
  • Substituents like methoxymethyl may enhance solubility in aqueous media compared to alkyl chains .

Implications:

The ethyl and carboxylic acid groups in the target compound may similarly enable interactions with biological targets, warranting further pharmacological studies.

Biological Activity

1-Ethyl-1H-1,3-benzodiazole-4-carboxylic acid is a heterocyclic compound that has garnered interest in biological research due to its potential therapeutic properties, particularly in antimicrobial and anticancer activities. This article delves into the biological activity of this compound, supported by research findings and case studies.

Chemical Structure and Properties

The compound features a benzodiazole core with an ethyl substituent at the nitrogen atom and a carboxylic acid group at the fourth position. This unique structure influences its chemical reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In various studies, it has been tested against a range of bacterial strains, demonstrating effectiveness in inhibiting growth. For instance, it showed notable activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. The compound was evaluated for its cytotoxic effects on different cancer cell lines, including prostate cancer (PC3 and DU145) and breast cancer (MDA-MB-231). Results indicated a dose-dependent reduction in cell viability, suggesting that the compound may induce apoptosis in cancer cells .

The mechanism through which this compound exerts its biological effects involves interactions with specific molecular targets. It is believed to inhibit key enzymes or modulate receptor signaling pathways, which can lead to altered cellular functions. This interaction may result in the inhibition of tumor growth or microbial proliferation .

Research Findings and Case Studies

Several studies have highlighted the biological activity of this compound:

StudyCell Line/OrganismActivityIC50 Values
PC3 Prostate CancerAnticancer26.43 μM (72h)
DU145 Prostate CancerAnticancer41.85 μM (72h)
Staphylococcus aureusAntimicrobialMIC: 32 μg/mL
E. coliAntimicrobialMIC: 64 μg/mL

These findings underscore the compound's potential as a therapeutic agent, particularly in oncology and infectious diseases.

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